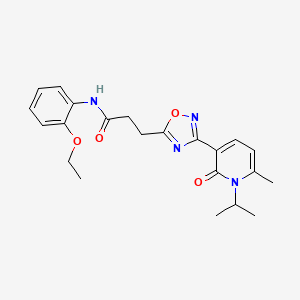
N-(2-Ethoxyphenyl)-3-(3-(1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structures, followed by the introduction of the ethoxyphenyl and oxadiazole groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include other oxadiazole derivatives and pyridine-containing molecules. What sets N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Other similar compounds might include:
- 2-ETHOXYPHENYL derivatives
- 1,2,4-OXADIAZOLE derivatives
- 6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN derivatives
This detailed overview provides a comprehensive understanding of N-(2-ETHOXYPHENYL)-3-{3-[6-METHYL-2-OXO-1-(PROPAN-2-YL)-1,2-DIHYDROPYRIDIN-3-YL]-1,2,4-OXADIAZOL-5-YL}PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H26N4O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H26N4O4/c1-5-29-18-9-7-6-8-17(18)23-19(27)12-13-20-24-21(25-30-20)16-11-10-15(4)26(14(2)3)22(16)28/h6-11,14H,5,12-13H2,1-4H3,(H,23,27) |
Clave InChI |
VARJHYSRPBRBBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(N(C3=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323720.png)
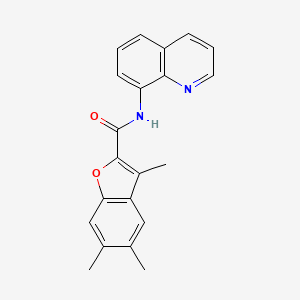
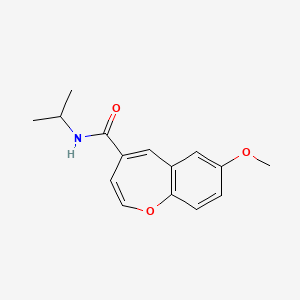
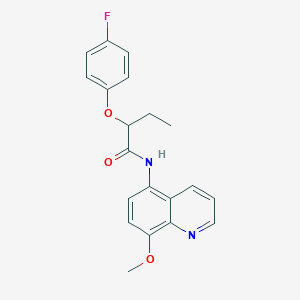
![2-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11323731.png)
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11323733.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11323739.png)
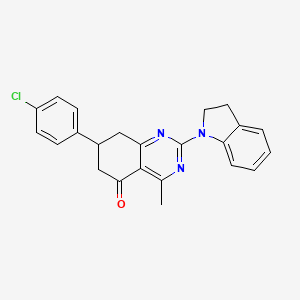
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323758.png)
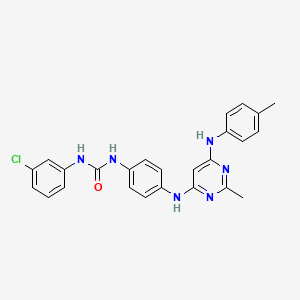
![4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11323774.png)
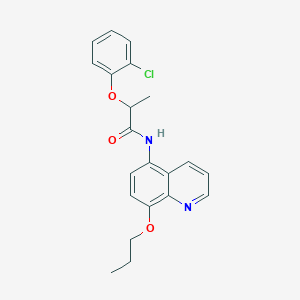
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11323792.png)
![2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11323799.png)
